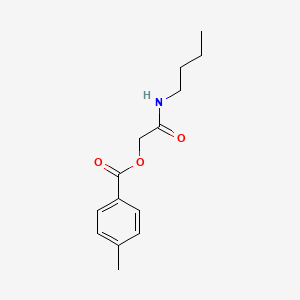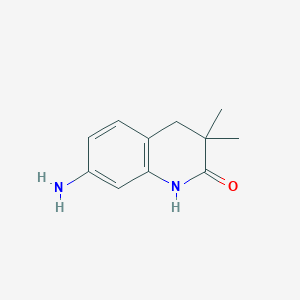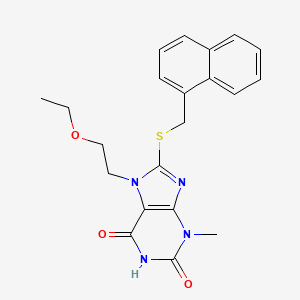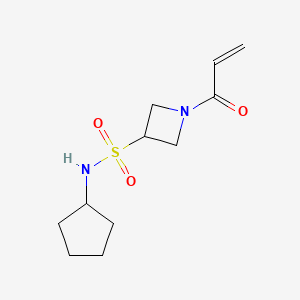
2-(Butylamino)-2-oxoethyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-2-oxoethyl 4-methylbenzoate is a chemical compound with a complex structure. It contains a total of 38 bonds, including 17 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amine .
Molecular Structure Analysis
The molecular structure of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate is complex, with a variety of bond types and functional groups. The compound contains a six-membered aromatic ring, an ester group, and a secondary amine .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Butylamino)-2-oxoethyl 4-methylbenzoate are not detailed in the literature, esters like this compound generally react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
2-(Butylamino)-2-oxoethyl 4-methylbenzoate: is a compound that can be utilized in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various chemical reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in creating intermediates that can lead to the development of new drugs with potential medicinal benefits.
Nonlinear Optical Materials
The compound’s molecular structure, which includes a benzoate moiety, makes it a candidate for the development of nonlinear optical (NLO) materials . These materials are crucial for applications in optoelectronics, such as in the creation of optical switches and modulators, which are essential components in telecommunications and information processing.
Electrophilic Aromatic Substitution Reactions
In the field of aromatic chemistry, 2-(Butylamino)-2-oxoethyl 4-methylbenzoate can undergo electrophilic aromatic substitution reactions. This process is significant for the synthesis of various aromatic compounds, which are widely used in dyes, pigments, and pharmaceuticals .
Hyperpolarizability Studies
The study of hyperpolarizability is important in understanding the electronic properties of molecules. This compound, due to its benzoate group, can be used to investigate the second-order hyperpolarizability, which is a measure of a material’s response to an electric field and is relevant to the creation of electro-optic devices .
Crystal Engineering
2-(Butylamino)-2-oxoethyl 4-methylbenzoate: can be used in crystal engineering to grow organic crystals with specific properties. The slow solvent evaporation method can be employed to produce single crystals that are studied for their structural, thermal, and optical characteristics . These crystals have applications in laser technology and photonics.
Biological Activity Research
The structure of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate suggests potential for biological activity. Compounds with similar structures have been researched for their use as drug candidates with various biological activities. This makes it a valuable compound for further research in pharmacology and biochemistry .
Eigenschaften
IUPAC Name |
[2-(butylamino)-2-oxoethyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-4-9-15-13(16)10-18-14(17)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMFQVGYCHQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)


![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)


![2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2928687.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)